3'-O-Caffeoylsweroside
Description
3'-O-Caffeoylsweroside is a secoiridoid glucoside first isolated from the bark of Anthocephalus chinensis (Rubiaceae) . Structurally, it consists of a sweroside backbone (a secoiridoid aglycone) esterified with a caffeoyl group at the 3'-hydroxyl position of the glucose moiety . Its isolation from medicinal plants underscores its relevance in traditional medicine, particularly for antimicrobial and anti-inflammatory applications .
Properties
Molecular Formula |
C25H28O12 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H28O12/c1-2-13-14-7-8-33-23(32)15(14)11-34-24(13)37-25-21(31)22(20(30)18(10-26)35-25)36-19(29)6-4-12-3-5-16(27)17(28)9-12/h2-6,9,11,13-14,18,20-22,24-28,30-31H,1,7-8,10H2/b6-4+/t13-,14+,18-,20-,21-,22+,24+,25+/m1/s1 |
InChI Key |
XOGGREZGCFWEBP-KHYBMMPHSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O |
Synonyms |
3'-O-caffeoylsweroside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below contrasts 3'-O-Caffeoylsweroside with structurally related compounds:
Key Observations :
- Positional Isomerism : The biological activity of caffeoylated compounds is influenced by the position of the caffeoyl group. For example, 3'-O-Caffeoylsweroside and 7-Caffeoyloxysweroside differ in caffeoyl substitution (3' vs. 7 positions), which may alter their enzyme inhibition or antioxidant efficacy .
- Sugar Diversity : Kelampayosides A and B, isolated alongside 3'-O-Caffeoylsweroside, contain apiose instead of glucose, suggesting divergent biosynthetic pathways in Anthocephalus chinensis .
- Core Structure Differences: While 3'-O-Caffeoylsweroside is a secoiridoid, Kaempferol 3-O-caffeoyl-sophoroside 7-O-glucoside belongs to flavonoids, leading to distinct pharmacological roles (e.g., secoiridoids in digestion inhibition vs. flavonoids in radical scavenging) .
Key Findings :
- Antimicrobial Action: 3'-O-Caffeoylsweroside exhibits notable activity against Gram-positive bacteria, likely due to its caffeoyl moiety disrupting microbial membranes .
- Enzyme Inhibition : Unlike 3-O-Caffeoylquinic acid (a lipase inhibitor), 3'-O-Caffeoylsweroside targets α-amylase, suggesting utility in managing diabetes or obesity .
- Antioxidant Variability: Kelampayoside A and Kaempferol derivatives show higher radical scavenging than 3'-O-Caffeoylsweroside, possibly due to additional phenolic hydroxyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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